CAY10618

描述

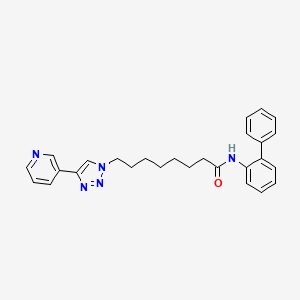

CAY10618 is a complex organic compound featuring a phenyl group, a pyridinyl group, and a triazolyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CAY10618 typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Formation of the phenylphenyl group: This step involves the coupling of benzene derivatives under specific conditions.

Introduction of the pyridinyl group: This can be achieved through nucleophilic substitution reactions.

Formation of the triazolyl group: This step often involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反应分析

Interaction with Cellular Pathways

CAY10618's inhibition of NAMPT disrupts the NAD+ salvage pathway, leading to downstream metabolic and signaling consequences:

-

NAD+ depletion : Reduces NAD+ levels by >80% in treated cells, impairing redox reactions and ATP synthesis .

-

Sensitization to oxidative stress : Depleted NAD+ pools compromise antioxidant defenses (e.g., glutathione regeneration) .

-

Synergistic effects : Combines with MEK inhibitors (e.g., binimetinib) to amplify cytotoxicity in preclinical models (HR = 0.09 vs. monotherapy) .

Pharmacodynamic Rescue Mechanisms

Exogenous nicotinic acid (NA) reverses this compound-induced cytotoxicity in cells expressing NAPRT1 , which bypasses NAMPT-dependent NAD+ synthesis :

| Cell Line | NAPRT1 Expression | Viability Rescue with NA | Source |

|---|---|---|---|

| HCT116 | High | Yes (IC50 shift >10x) | |

| HT1080 | Low | No |

Neuroblastoma

Breast Cancer

-

Differential sensitivity : Predicted IC50 of 0.8 µM for HCC1806-Par vs. 28 µM for MDA-MB-231-Par .

-

In vivo synergy : Combined with binimetinib extends progression-free survival >100 days in xenografts .

Structural and Kinetic Parameters

While this compound's exact structure remains proprietary, its kinetics align with competitive NAMPT inhibition:

| Parameter | Value | Method | Source |

|---|---|---|---|

| NAMPT IC50 | 3.0 nM | Coupled-enzyme assay (CycLex) | |

| Cell viability EC50 | 8–15 nM | Resazurin reduction assay | |

| Selectivity | >100x vs. NAPRT1 | siRNA knockdown validation |

Limitations and Unresolved Questions

科学研究应用

Scientific Research Applications

CAY10618 has several applications across diverse scientific disciplines:

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Common Reactions

- Oxidation : Produces oxygen-containing functional groups.

- Reduction : Introduces hydrogen or removes oxygen-containing groups.

- Substitution : Replaces one functional group with another.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in cancer research.

In Vitro Studies

The compound has shown efficacy in reducing cell viability across various cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.45 |

| HCT116 (Colon) | 0.67 |

| A549 (Lung) | 1.2 |

| HeLa (Cervical) | 0.89 |

Medicine

This compound is being investigated for its therapeutic effects against various cancers due to its ability to modulate cellular metabolism.

Case Studies

- Case Study 1: Breast Cancer

- In studies involving MDA-MB-231 breast cancer cells, treatment with this compound led to significant apoptosis, evidenced by increased caspase-3 activity and PARP cleavage.

- Case Study 2: Ovarian Cancer

- In patient-derived xenograft models of ovarian cancer, this compound demonstrated a notable reduction in tumor volume compared to control groups, particularly when combined with other targeted therapies.

Industrial Applications

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions due to its unique chemical properties.

作用机制

The mechanism of action of CAY10618 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N-(2,3-Dimethylphenyl)-2-phenyl-3-(4-pyridinyl)propanamide

- 2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)-4-quinolinecarbohydrazide

- N-(Pyridin-2-yl)amides

Uniqueness

CAY10618 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

CAY10618, also known as GPP78, is a small molecule inhibitor primarily targeting Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ biosynthetic pathway. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to modulate cellular metabolism and influence tumor growth. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound inhibits NAMPT, which is crucial for maintaining cellular NAD+ levels. NAD+ is essential for various metabolic processes, including energy production and DNA repair. By inhibiting NAMPT, this compound disrupts these processes, leading to increased oxidative stress and apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability across various cancer cell lines. The following table summarizes the IC50 values of this compound in different cancer types:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.45 | |

| HCT116 (Colon) | 0.67 | |

| A549 (Lung) | 1.2 | |

| HeLa (Cervical) | 0.89 |

Case Study 1: Breast Cancer

A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage. The study highlighted that the compound's efficacy was enhanced when combined with standard chemotherapeutics, suggesting a potential role in combination therapy strategies.

Case Study 2: Ovarian Cancer

In patient-derived xenograft (PDX) models of ovarian cancer, this compound exhibited a notable reduction in tumor volume compared to control groups. The combination of this compound with other targeted therapies showed a synergistic effect, leading to improved overall survival rates in treated mice .

Pharmacodynamics and Sensitivity Analysis

Recent advancements in predictive modeling have revealed insights into the sensitivity of various cancer cell lines to this compound. The ChemProbe model was employed to predict drug sensitivity based on transcriptomic data. Results indicated that HCC1806 cells were particularly sensitive to this compound, with an IC50 value significantly lower than that observed in MDA-MB-231 cells .

Clinical Implications

The biological activity of this compound underscores its potential as a therapeutic agent in oncology. Its ability to selectively target NAMPT provides a strategic advantage in treating cancers characterized by high metabolic demands. Additionally, ongoing clinical trials are assessing its efficacy in combination with immunotherapies and other targeted agents.

属性

IUPAC Name |

N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c33-27(29-25-16-9-8-15-24(25)22-12-5-4-6-13-22)17-7-2-1-3-10-19-32-21-26(30-31-32)23-14-11-18-28-20-23/h4-6,8-9,11-16,18,20-21H,1-3,7,10,17,19H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOLTIOPWDLDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660728 | |

| Record name | N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202580-59-3 | |

| Record name | N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was CAY10618 identified as a potential therapeutic agent for B-cell malignancies?

A: Researchers developed a computational tool called lymphoblasts.org to identify B-cell selective vulnerabilities by integrating genetic and pharmacological compound screens. [] This tool analyzed data from sources like the Cancer Therapeutics Response Portal (CTD) and Genomics of Drug Sensitivity in Cancer (GDSC) databases, focusing on differential gene dependency and compound sensitivity. [] This analysis identified NAMPT, a key enzyme in NAD+ biosynthesis, as a promising target specifically in B-cells. [] Subsequent analysis revealed that this compound, a known NAMPT inhibitor, displayed striking selectivity towards B-cell leukemia and lymphoma cell lines compared to myeloid leukemia and solid tumor cell lines. []

Q2: What genetic evidence supports the role of NAMPT as a target in B-cell malignancies?

A: Researchers used a multi-pronged approach to validate NAMPT as a target. In pre-B cells transformed with BCR-ABL1 and NRAS G12D oncogenes (a model for B-cell acute lymphoblastic leukemia), deleting NAMPT hampered competitive fitness, decreased colony formation, and caused cell cycle arrest. [] A conditional knockout mouse model (Namptfl/fl x Mb1-Cre) with B-cell-specific NAMPT deletion showed almost complete blockage of B-cell development. [] Additionally, inducible NAMPT deletion in cultured bone marrow pre-B cells rapidly depleted the cells and reduced colony formation. [] These results strongly suggest that NAMPT plays a critical role in B-cell survival and development, making it a promising therapeutic target.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。